Cas no 2138291-08-2 (1-{2,6-Diazaspiro[3.4]octan-2-yl}-2,3-dimethylbutan-1-one)

1-{2,6-Diazaspiro[3.4]octan-2-yl}-2,3-dimethylbutan-1-one is a versatile compound with a unique azaspirocore structure. It offers high purity and stability, making it ideal for organic synthesis and pharmaceutical applications. The compound's distinctive core structure enhances its reactivity, facilitating complex transformations in chemical reactions. Its availability and purity make it a valuable tool in the research and development of novel compounds.
1-{2,6-Diazaspiro[3.4]octan-2-yl}-2,3-dimethylbutan-1-one structure
2138291-08-2 structure
Product Name:1-{2,6-Diazaspiro[3.4]octan-2-yl}-2,3-dimethylbutan-1-one
CAS No:2138291-08-2
MF:C12H22N2O
MW:210.315883159637
CID:6422704
PubChem ID:165456771
Update Time:2025-10-16

1-{2,6-Diazaspiro[3.4]octan-2-yl}-2,3-dimethylbutan-1-one Chemical and Physical Properties

Names and Identifiers

    • EN300-712281
    • 1-{2,6-diazaspiro[3.4]octan-2-yl}-2,3-dimethylbutan-1-one
    • 2138291-08-2
    • 1-{2,6-Diazaspiro[3.4]octan-2-yl}-2,3-dimethylbutan-1-one
    • Inchi: 1S/C12H22N2O/c1-9(2)10(3)11(15)14-7-12(8-14)4-5-13-6-12/h9-10,13H,4-8H2,1-3H3
    • InChI Key: XNBSYEFKPVOHBQ-UHFFFAOYSA-N
    • SMILES: O=C(C(C)C(C)C)N1CC2(CNCC2)C1

Computed Properties

  • Exact Mass: 210.173213330g/mol
  • Monoisotopic Mass: 210.173213330g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 256
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 32.3Ų

1-{2,6-Diazaspiro[3.4]octan-2-yl}-2,3-dimethylbutan-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-712281-1.0g
1-{2,6-diazaspiro[3.4]octan-2-yl}-2,3-dimethylbutan-1-one
2138291-08-2
1g
$0.0 2023-06-06

1-{2,6-Diazaspiro[3.4]octan-2-yl}-2,3-dimethylbutan-1-one Related Literature

Additional information on 1-{2,6-Diazaspiro[3.4]octan-2-yl}-2,3-dimethylbutan-1-one

Introduction to 1-{2,6-Diazaspiro[3.4]octan-2-yl}-2,3-dimethylbutan-1-one (CAS No. 2138291-08-2)

1-{2,6-Diazaspiro[3.4]octan-2-yl}-2,3-dimethylbutan-1-one (CAS No. 2138291-08-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of spirocyclic compounds, which are known for their diverse biological activities and structural complexity. The spirocyclic framework provides a rigid scaffold that can enhance the binding affinity and selectivity of the molecule towards specific biological targets.

The chemical structure of 1-{2,6-Diazaspiro[3.4]octan-2-yl}-2,3-dimethylbutan-1-one is characterized by a spirocyclic ring system with a diaza functionality and a substituted butanone moiety. The presence of the diaza group and the methyl substituents on the butanone chain contribute to the overall stability and solubility of the compound, making it an attractive candidate for drug development.

Recent studies have explored the potential of 1-{2,6-Diazaspiro[3.4]octan-2-yl}-2,3-dimethylbutan-1-one in various therapeutic areas. One notable application is in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Research has shown that this compound can modulate specific neurotransmitter systems, potentially offering neuroprotective effects and improving cognitive function.

In addition to its neuroprotective properties, 1-{2,6-Diazaspiro[3.4]octan-2-yl}-2,3-dimethylbutan-1-one has also been investigated for its anti-inflammatory and analgesic activities. Preclinical studies have demonstrated that this compound can inhibit pro-inflammatory cytokines and reduce pain sensitivity in animal models. These findings suggest that it may have potential as a novel therapeutic agent for inflammatory conditions such as arthritis and chronic pain.

The pharmacokinetic profile of 1-{2,6-Diazaspiro[3.4]octan-2-yl}-2,3-dimethylbutan-1-one has been extensively studied to understand its absorption, distribution, metabolism, and excretion (ADME) properties. Results from these studies indicate that the compound exhibits favorable pharmacokinetic parameters, including good oral bioavailability and a reasonable half-life. These characteristics are crucial for ensuring that the compound can be effectively delivered to target tissues and maintain therapeutic concentrations over an extended period.

To further evaluate the safety and efficacy of 1-{2,6-Diazaspiro[3.4]octan-2-yl}-2,3-dimethylbutan-1-one, several clinical trials are currently underway. Early-phase clinical trials have shown promising results in terms of safety and tolerability, with no significant adverse effects reported at therapeutic doses. These findings provide a strong foundation for advancing the compound into later-stage clinical trials.

The development of 1-{2,6-Diazaspiro[3.4]octan-2-yl}-2,3-dimethylbutan-1-one as a therapeutic agent is supported by its unique chemical structure and promising biological activities. The spirocyclic framework offers a robust platform for optimizing the compound's pharmacological properties through structural modifications and synthetic derivatization. Ongoing research aims to identify lead compounds with enhanced potency and selectivity for specific therapeutic targets.

In conclusion, 1-{2,6-Diazaspiro[3.4]octan-2-yl}-2,3-dimethylbutan-1-one (CAS No. 2138291-08-2) represents a promising candidate in the field of medicinal chemistry with potential applications in neurodegenerative diseases, inflammation, and pain management. Its unique structural features and favorable pharmacokinetic properties make it an attractive target for further development and clinical evaluation.

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